molecular formula C12H17ClN2O B1398455 N-(4-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236257-25-2

N-(4-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1398455
CAS RN: 1236257-25-2
M. Wt: 240.73 g/mol
InChI Key: NBGYHFZVVBSRMQ-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride (MPCA-HCl) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 215.71 g/mol. MPCA-HCl is a derivative of the amide group and is soluble in water, ethanol, and methanol. It has a melting point of approximately 150°C and is stable in air. MPCA-HCl is widely used in research laboratories for a variety of purposes, including synthesis, biochemical studies, and biological testing.

Scientific Research Applications

Stereochemistry and Pharmacological Profile

N-(4-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride is related to pyrrolidin-2-one pharmacophore-based compounds. These compounds are extensively studied for their potential as central nervous system agents. They are recognized for facilitating memory processes and attenuating cognitive function impairment associated with various conditions such as head traumas, strokes, and age-related pathologies. Enantiomerically pure versions of these compounds, like (R)-phenylpiracetam and its methyl derivative, are scrutinized for their stereochemistry. The relationship between the configuration of stereocenters and the biological properties of the respective enantiomers is a critical area of research, suggesting that the pharmacological profile of these compounds can be significantly affected by their stereochemistry (Veinberg et al., 2015).

Analysis in Biological Matrices, Foodstuff, and Beverages

The compound is structurally related to heterocyclic aromatic amines like PhIP, which have carcinogenic properties. Understanding the biotransformation, including phase I N-hydroxylation and phase II esterification, and accurately analyzing its metabolites in biological matrices, foodstuff, and beverages are crucial. The methodologies, primarily involving liquid and gas chromatography coupled with various detection techniques, are employed to study its biological effects and exposure levels (Teunissen et al., 2010).

Antitubercular Activity

Related structural analogs, such as 2-isonicotinoylhydrazinecarboxamide and its derivatives, have been evaluated for their antitubercular activity against strains like M. tuberculosis. The modification of certain structures, including the introduction of N-substituted groups, has shown promising results, indicating potential therapeutic applications for tuberculosis treatment (Asif, 2014).

Pyrrolidine-Based Drug Discovery

The pyrrolidine ring, a crucial component of this compound, is widely utilized in medicinal chemistry for drug development. Its use in synthesizing compounds for treating human diseases is noted for the efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage due to the non-planarity of the ring, leading to various bioactive molecules with target selectivity (Li Petri et al., 2021).

properties

IUPAC Name

N-(4-methylphenyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-9-4-6-10(7-5-9)14-12(15)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGYHFZVVBSRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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